N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic heterocyclic compound characterized by a fused benzo[d]thiazole and 2,3-dihydrobenzo[b][1,4]dioxine core. Key structural features include:
- A rigid dihydrobenzo[b][1,4]dioxine scaffold, which may influence conformational stability and solubility.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3S/c23-14-8-9-16-20(11-14)30-22(25-16)26(12-15-5-3-4-10-24-15)21(27)19-13-28-17-6-1-2-7-18(17)29-19/h1-11,19H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQZNZGKBFXFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(S4)C=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a unique structure that combines elements from benzothiazole, pyridine, and dioxane moieties. This structural diversity is thought to contribute to its varied biological activities.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antimicrobial Activity :
- Anticancer Activity :
- Neuroprotective Effects :
- Enzyme Inhibition :
The mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) have been proposed:
- Receptor Interaction : The compound may interact with various receptors or enzymes, modulating signaling pathways relevant to cancer cell proliferation and survival.
- Oxidative Stress Modulation : By scavenging ROS and reducing oxidative stress, the compound could protect neuronal cells from damage.
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various benzothiazole derivatives against different cancer cell lines, revealing potent activity against breast cancer cells with an IC50 value of 30 ng/mL .
- Neuroprotection in Ischemic Models : Research demonstrated that certain derivatives significantly reduced neuronal injury in animal models of stroke by inhibiting Na+ currents and exhibiting antioxidant properties .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit promising antimicrobial properties. For instance, derivatives of thiazole and dioxine have been evaluated for their effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study conducted on related thiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, indicating that modifications in the molecular structure can enhance efficacy against resistant strains .
| Compound | MIC (μmol/L) | Activity Type |
|---|---|---|
| Compound A | 4 | Bacterial |
| Compound B | 12 | Fungal |
| Compound C | 20 | Bacterial |
Anticancer Potential
The anticancer properties of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been explored through various in vitro studies.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays have shown that compounds structurally related to this compound exhibit cytotoxic effects against several cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF7 (Breast) | 5 | Doxorubicin (6) |
| HCT116 (Colon) | 10 | Doxorubicin (12) |
| HepG2 (Liver) | 8 | Doxorubicin (9) |
Structure-Activity Relationship
The relationship between the chemical structure of this compound and its biological activity has been a focal point in research. Modifications to the benzothiazole or dioxine moieties can significantly impact both antimicrobial and anticancer activities.
Key Findings
Research shows that electron-withdrawing groups enhance biological activity by increasing the compound's interaction with target enzymes or receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Core Structure Variations :
- The target compound and CAS 851988-47-1 share a benzo[d]thiazole-dihydrodioxine core, whereas compounds feature thiazolo-pyrimidine or quinazoline cores. The latter cores may exhibit greater aromaticity but reduced conformational flexibility compared to the dihydrodioxine scaffold .
Substituent Effects: Halogenation: The 6-Cl group in the target compound vs. 4,6-diF in CAS 851988-47-1 alters electronic properties. Chlorine’s lower electronegativity but larger atomic radius may enhance lipophilicity compared to fluorine . Functional Groups: The carboxamide in the target compound vs. carbohydrazide in CAS 851988-47-1 influences hydrogen-bonding capacity.
Carbonitrile (CN) groups in compounds (11a, 11b, 12) confer polarizability and reactivity distinct from the carboxamide group .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data Highlights
- IR Spectroscopy : The target compound’s carboxamide C=O stretch (~1650–1700 cm⁻¹) aligns with carbonyl peaks in compounds (e.g., 1719 cm⁻¹ in compound 12).
- NMR : Aromatic protons in the target are expected to resonate similarly to analogs (δ 6.5–8.5). The pyridin-2-ylmethyl group may show distinct splitting patterns due to adjacent nitrogen .
Preparation Methods
Core Heterocyclic Framework Construction
The synthesis begins with the preparation of the 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid core. A common approach involves cyclocondensation of catechol derivatives with α,β-unsaturated carbonyl compounds. For example, reacting catechol with ethyl acrylate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) yields the dihydrodioxine ester, which is subsequently hydrolyzed to the carboxylic acid. Alternative methods employ Ullmann coupling or Mitsunobu reactions to form the dioxane ring, though these are less commonly reported for this specific scaffold.
Amide Bond Formation and Pyridinylmethyl Substitution
The final step involves sequential amide bond formation:
- Activation of the Carboxylic Acid : The dihydrodioxine-2-carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or a mixed anhydride with ethyl chloroformate.
- Coupling with Amines :
- First, reaction with 6-chlorobenzo[d]thiazol-2-amine in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) yields the mono-amide intermediate.
- Second, a Mannich-like reaction introduces the pyridin-2-ylmethyl group. Using paraformaldehyde and pyridin-2-ylmethanamine in refluxing ethanol facilitates this N-alkylation.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
- Cyclocondensation : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to side products. Ethanol/water mixtures at 80°C provide a balance between yield (78–85%) and purity.
- Amide Coupling : Catalytic DMAP (4-dimethylaminopyridine) improves acyl transfer efficiency, reducing reaction times from 24 hours to 6 hours.
Temperature and Stoichiometry
Purification Strategies
- Crystallization : Recrystallization from ethanol/water (7:3) removes unreacted starting materials.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomers formed during thiazole functionalization.
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Challenges and Mitigation Strategies
Competitive Side Reactions
Scale-Up Considerations
- Exothermic Reactions : Gradual addition of POCl₃ prevents thermal runaway during thiazole chlorination.
- Solvent Recovery : Ethanol is distilled and reused to reduce costs in industrial settings.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how is purity ensured?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of 6-chlorobenzo[d]thiazol-2-amine with activated carbonyl intermediates. Key steps include:
- Step 1 : Formation of the benzothiazole core via nucleophilic substitution under reflux with solvents like dimethylformamide (DMF) or acetic acid .
- Step 2 : Coupling with pyridin-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to achieve >95% purity. Purity is confirmed via HPLC and NMR spectroscopy .
Q. Which structural features of this compound are critical for its biological activity?
- The 6-chlorobenzo[d]thiazole moiety enhances electrophilic reactivity, enabling interactions with biological targets like kinases or proteases.
- The pyridin-2-ylmethyl group improves solubility and facilitates hydrogen bonding with receptor sites.
- The 2,3-dihydrobenzo[b][1,4]dioxine scaffold contributes to metabolic stability by resisting oxidative degradation .
Q. What spectroscopic techniques are used to confirm its structure?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm, dihydrodioxine methylene at δ 4.3–4.5 ppm) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 449.08) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the pyridin-2-ylmethyl group?
- Variables : Temperature (60–80°C), solvent polarity (DMF > DCM), and stoichiometric ratios (1.2:1 amine:carbonyl).
- Troubleshooting :
- Low yields (<50%): Add molecular sieves to scavenge water or switch to microwave-assisted synthesis for accelerated kinetics .
- Side products: Use TLC monitoring (eluent: ethyl acetate/hexane, 3:7) to isolate intermediates .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Root Causes : Differences in assay conditions (e.g., pH, serum concentration) or compound purity.
- Solutions :
- Validate purity via elemental analysis and LC-MS.
- Standardize assays (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO to reduce toxicity).
- Derivatization : Introduce sulfonate or phosphate groups to enhance aqueous solubility without altering target affinity .
Q. How is computational modeling applied to predict target interactions?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR, CDK2).
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
